Triclabendazole-D3
CAS No.: 1353867-93-2
Cat. No.: VC11989454
Molecular Formula: C14H9Cl3N2OS
Molecular Weight: 362.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353867-93-2 |
|---|---|
| Molecular Formula | C14H9Cl3N2OS |
| Molecular Weight | 362.7 g/mol |
| IUPAC Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfanyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3 |
| Standard InChI Key | NQPDXQQQCQDHHW-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])SC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
| SMILES | CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
| Canonical SMILES | CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Introduction
Chemical Structure and Isotopic Labeling
Triclabendazole-D3 is synthesized by substituting three hydrogen atoms with deuterium (²H) and one carbon atom with carbon-13 (¹³C) in the parent triclabendazole molecule. The structural formula is C₁₃¹³CH₆D₃Cl₃N₂OS, with a molecular weight of 363.7 g/mol . The isotopic labeling occurs at the methylsulfanyl group (-S¹³CH₃), where the carbon-13 replaces the natural carbon-12, and deuterium atoms replace hydrogens (Fig. 1). This modification retains the chemical behavior of triclabendazole while providing distinct mass spectral signatures for differentiation .
Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2938916-53-9 | |
| Solubility | Soluble in acetonitrile, DMSO, methanol | |
| Storage Conditions | -20°C; stable for 1 month | |
| Canonical SMILES | ClC1=CC=CC(OC2=C(Cl)C=C(N=C(S¹³C₃)N3)C3=C2)=C1Cl |
Analytical Applications in Mass Spectrometry
Triclabendazole-D3 is primarily employed as an internal standard to enhance the accuracy and reproducibility of triclabendazole quantification. In LC-MS workflows, co-elution of the analyte and internal standard minimizes matrix effects and ionization variability. For example, a study quantifying triclabendazole in sheep plasma used TCBZ-¹³C-d3 to achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL, demonstrating its utility in pharmacokinetic studies .
The deuterated analog’s mass-to-charge ratio (m/z) differs from the parent compound due to isotopic substitution. In positive ion mode, triclabendazole exhibits a protonated molecular ion [M+H]⁺ at m/z 360.0, whereas Triclabendazole-D3 appears at m/z 364.0 . This 4 Da separation avoids spectral overlap, ensuring reliable detection even in complex biological matrices.
Pharmacological Insights and Research Utility
While Triclabendazole-D3 itself lacks therapeutic activity, its parent compound, triclabendazole, is a potent anthelmintic against Fasciola hepatica and Fasciola gigantica. The drug’s mechanism involves disrupting β-tubulin polymerization in flukes, leading to impaired motility and death . Recent studies utilizing Triclabendazole-D3 have elucidated metabolite kinetics, revealing that its sulfoxide and sulfone metabolites contribute to prolonged anthelmintic effects .
Notably, Triclabendazole-D3 has facilitated research beyond parasitology. In a yeast model, triclabendazole (5 µM) inhibited adenylyl cyclase in the Ras-PKA pathway, protecting cells from glucose- and α-synuclein-induced apoptosis . This finding suggests potential neuroprotective applications, though further studies are needed to validate these effects in mammalian systems.
Synthesis and Stability Considerations
The synthesis of Triclabendazole-D3 involves methylating 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol with deuterated dimethyl sulfate (CD₃OSO₃CD₃) under alkaline conditions . Isotopic purity (>99%) is critical to avoid interference in quantitative assays. Stability studies indicate that solutions in acetonitrile or methanol remain stable for six months at -80°C, but storage at -20°C limits viability to one month .
Future Directions and Research Implications
Triclabendazole-D3’s utility extends to environmental monitoring, where it quantifies triclabendazole residues in water systems contaminated by livestock runoff. Additionally, its application in neurodegenerative disease models could unlock novel therapeutic pathways. Collaborative efforts between analytical chemists and pharmacologists will further refine its use in drug development and public health initiatives.
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